Cas no 916210-34-9 (tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate)
![tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate structure](https://ja.kuujia.com/scimg/cas/916210-34-9x500.png)
tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate
-
- インチ: 1S/C14H25NO3/c1-12(2,3)18-11(16)15-10-13-4-7-14(17,8-5-13)9-6-13/h17H,4-10H2,1-3H3,(H,15,16)
- InChIKey: WUWPQRWQXHKMHY-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCC12CCC(O)(CC1)CC2
tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572637-250mg |
Tert-butyl ((4-hydroxybicyclo[2.2.2]Octan-1-yl)methyl)carbamate |
916210-34-9 | 98% | 250mg |
¥11515.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6052-500MG |
tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate |
916210-34-9 | 95% | 500MG |
¥ 5,121.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6052-100MG |
tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate |
916210-34-9 | 95% | 100MG |
¥ 1,920.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6052-250MG |
tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate |
916210-34-9 | 95% | 250MG |
¥ 3,075.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6052-1G |
tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate |
916210-34-9 | 95% | 1g |
¥ 7,682.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6052-500mg |
tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate |
916210-34-9 | 95% | 500mg |
¥5587.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6052-250.0mg |
tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate |
916210-34-9 | 95% | 250.0mg |
¥3075.0000 | 2024-07-20 | |
Ambeed | A597227-1g |
tert-Butyl ((4-hydroxybicyclo[2.2.2]octan-1-yl)methyl)carbamate |
916210-34-9 | 98% | 1g |
$1485.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572637-1g |
Tert-butyl ((4-hydroxybicyclo[2.2.2]Octan-1-yl)methyl)carbamate |
916210-34-9 | 98% | 1g |
¥16643.00 | 2024-04-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00775966-1g |
tert-Butyl ((4-hydroxybicyclo[2.2.2]octan-1-yl)methyl)carbamate |
916210-34-9 | 98% | 1g |
¥10192.0 | 2024-04-17 |
tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamateに関する追加情報
Research Brief on tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate (CAS: 916210-34-9)
The compound tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate (CAS: 916210-34-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the importance of bicyclo[2.2.2]octane derivatives as versatile scaffolds in medicinal chemistry. The tert-butyl carbamate moiety in this compound enhances its stability and bioavailability, making it a promising candidate for further pharmacological evaluation. Researchers have successfully synthesized this compound using a multi-step process involving the protection of the hydroxyl group and subsequent carbamate formation.
In vitro studies have demonstrated that tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents. Additionally, molecular docking simulations have revealed favorable interactions between this compound and target proteins, further supporting its therapeutic potential.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential off-target effects. Future research directions may include structural modifications to improve selectivity and efficacy, as well as in vivo studies to assess toxicity and therapeutic outcomes. Collaborative efforts between chemists and biologists will be crucial in advancing this compound towards clinical applications.
In conclusion, tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate represents an exciting area of research in chemical biology. Its unique structural features and preliminary biological activities warrant further investigation, potentially leading to the development of new therapeutic agents for various diseases. Continued exploration of this compound and its derivatives may yield valuable insights into structure-activity relationships and drug design strategies.
916210-34-9 (tert-butyl N-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate) 関連製品
- 1787882-65-8(6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,3-dihydropyridazin-3-one)
- 2137089-25-7((3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol)
- 1707403-00-6(2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)
- 1805503-24-5(3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)
- 2679934-90-6(tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate)
- 261172-58-1((E)-O-Demethylroxithromycin)
- 1935332-24-3(2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid)
- 2229513-87-3(4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid)
- 2287272-47-1(6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole)
- 2228946-73-2(3-(1-azido-2-hydroxyethyl)benzonitrile)
